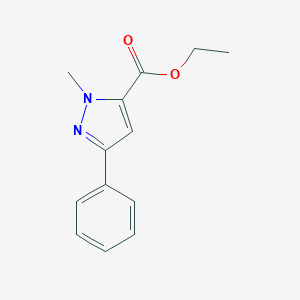

Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

ethyl 2-methyl-5-phenylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-3-17-13(16)12-9-11(14-15(12)2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJQHVJXMXXKFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400163 | |

| Record name | Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10250-63-2 | |

| Record name | Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10250-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines a probable synthetic pathway, details the necessary experimental procedures, and presents the expected analytical data for the characterization of the target molecule.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the pharmaceutical and agrochemical industries due to their diverse biological activities. These activities include anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific compound, this compound, incorporates key structural motifs—a pyrazole core, an N-methyl group, a phenyl substituent, and an ethyl ester—that make it a valuable scaffold for further chemical modification and biological screening. This guide serves as a technical resource for researchers engaged in the synthesis and study of novel pyrazole-based compounds.

Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a two-step process. The primary reaction involves the condensation of a β-ketoester, ethyl benzoylacetate, with methylhydrazine. This reaction is a classic method for the formation of the pyrazole ring system. The regioselectivity of the cyclization is a key consideration in this synthesis.

The proposed synthetic workflow is illustrated in the diagram below:

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of the title compound based on established methods for pyrazole synthesis.

Synthesis of this compound

Materials:

-

Ethyl benzoylacetate

-

Methylhydrazine

-

Ethanol (absolute)

-

Glacial acetic acid (catalyst, optional)

-

Sodium sulfate (anhydrous)

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl benzoylacetate (1 equivalent) in absolute ethanol.

-

Addition of Hydrazine: To the stirred solution, add methylhydrazine (1.1 equivalents) dropwise at room temperature. A catalytic amount of glacial acetic acid may be added to facilitate the reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Characterization Data

The following table summarizes the expected quantitative data for the characterization of this compound. This data is predicted based on the analysis of structurally similar compounds found in the literature.

| Analysis | Predicted Data |

| Molecular Formula | C₁₃H₁₄N₂O₂ |

| Molecular Weight | 230.27 g/mol |

| Melting Point | Expected to be in the range of 70-90 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.3-1.4 (t, 3H, -OCH₂CH₃), 4.0-4.1 (s, 3H, N-CH₃), 4.3-4.4 (q, 2H, -OCH₂CH₃), 6.8-6.9 (s, 1H, pyrazole-H), 7.3-7.5 (m, 5H, Ar-H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~14.5 (-OCH₂CH₃), ~37.0 (N-CH₃), ~61.0 (-OCH₂CH₃), ~110.0 (pyrazole C4), ~128.0-130.0 (Ar-C), ~132.0 (Ar-Cipso), ~145.0 (pyrazole C5), ~150.0 (pyrazole C3), ~162.0 (C=O) |

| IR (KBr, cm⁻¹) | ~2980 (C-H, aliphatic), ~1720 (C=O, ester), ~1590, 1500 (C=C, aromatic), ~1250 (C-O, ester) |

| Mass Spectrum (EI) | m/z (%): 230 [M]⁺, 201, 185, 157, 103, 77 |

Biological Activities and Signaling Pathways

While specific biological activities for this compound are not extensively documented, the pyrazole scaffold is a well-known pharmacophore. Derivatives have shown a wide range of activities, often acting as inhibitors of various enzymes or as ligands for different receptors. The potential for this compound in drug discovery is significant, and it can serve as a lead compound for the development of novel therapeutic agents. Further research is required to elucidate its specific biological targets and signaling pathways.

The logical relationship for its potential application in drug discovery is outlined below:

Caption: Logical workflow for the development of the title compound in drug discovery.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed experimental protocol and predicted analytical data offer a solid starting point for researchers. The versatile pyrazole core suggests that this compound holds promise for further investigation and development in the field of medicinal chemistry.

chemical properties of pyrazole carboxylate derivatives

An In-depth Technical Guide to the Chemical Properties of Pyrazole Carboxylate Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole and its derivatives are recognized as privileged N-heterocyclic scaffolds with immense therapeutic potential. The incorporation of a carboxylate functional group onto the pyrazole ring gives rise to pyrazole carboxylate derivatives, a class of compounds with significant versatility in synthesis and a broad spectrum of biological activities. These derivatives are foundational in medicinal chemistry, serving both as key intermediates in the synthesis of complex pharmaceuticals and as pharmacologically active agents themselves. Their activities span anti-inflammatory, anticancer, antimicrobial, antiviral, and enzyme inhibition domains. This guide provides a comprehensive overview of the core , including their synthesis, reactivity, stability, and spectroscopic characteristics, with a focus on their application in drug discovery and development.

Core Chemical and Structural Properties

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure imparts a unique set of chemical properties. The ring is aromatic, with a delocalized six-π-electron system. Pyrazole itself is a weak base, with the conjugate acid having a pKa of approximately 2.5. The N-1 atom is pyrrole-like and can act as a hydrogen bond donor, while the N-2 atom is pyridine-like and serves as a hydrogen bond acceptor.

N-unsubstituted pyrazoles can exhibit tautomerism, which has implications for their reactivity and biological interactions. The introduction of a carboxylate group adds an acidic center to the molecule and a key reactive handle for further chemical modification.

Acidity and Basicity

The overall acid-base properties of a pyrazole carboxylate derivative are dictated by both the pyrazole ring and the carboxylic acid group. The pyridine-like N-2 atom is weakly basic, while the carboxylic acid moiety is, by definition, acidic. The pKa of the carboxylic acid group is influenced by the substituents on the pyrazole ring.

Stability

The pyrazole ring is generally stable and resistant to oxidation and reduction under many conditions. However, the stability of derivatives, particularly esters, can be a critical factor in drug development. For instance, certain pyrazole ester derivatives developed as allosteric inhibitors of West Nile Virus (WNV) NS2B-NS3 proteinase were found to degrade rapidly in buffer solutions, necessitating the design of more stable analogs like amides.

Synthesis of Pyrazole Carboxylate Derivatives

The construction of the pyrazole carboxylate core can be achieved through several reliable synthetic strategies. The most prominent methods are cyclocondensation reactions and 1,3-dipolar cycloadditions.

Knorr Pyrazole Synthesis and Related Cyclocondensations

The most common and versatile method for synthesizing pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. To produce pyrazole carboxylates, a β-ketoester is typically used as the 1,3-dicarbonyl component.

-

General Reaction: The reaction involves the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

1,3-Dipolar Cycloaddition

This method involves the reaction between a diazo compound (as the 1,3-dipole) and an alkyne. Specifically, the reaction of ethyl diazoacetate with an appropriately substituted alkyne can yield pyrazole carboxylate esters with good regioselectivity.

Figure 1: General synthesis workflow for pyrazole carboxylates.

Experimental Protocols

Example Protocol: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

This protocol is based on the general method of reacting a β-ketoester with hydrazine hydrate.[1][2]

-

Step 1: Intermediate Synthesis: To a cold solution (-5°C) of freshly prepared sodium ethoxide, add a mixture of diethyl oxalate and acetophenone dropwise while maintaining the temperature. Stir the mixture for several hours at room temperature to form the intermediate ethyl 2,4-dioxo-4-phenylbutanoate.

-

Step 2: Cyclization: Prepare a suspension of the intermediate dioxo-ester from Step 1 in glacial acetic acid. Add hydrazine hydrate to the suspension.

-

Step 3: Reflux and Isolation: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Step 4: Work-up and Purification: After the reaction is complete, cool the mixture and pour it into ice-cold water. The solid product will precipitate. Filter the precipitate, wash it with cold water, and dry it. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified ethyl 5-phenyl-1H-pyrazole-3-carboxylate.

-

Step 5: Characterization: Confirm the structure of the final product using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[2]

Chemical Reactivity

The pyrazole carboxylate scaffold possesses three main sites of reactivity: the N-H proton (if unsubstituted), the C4 position of the pyrazole ring, and the carboxylic acid group.

Reactions of the Pyrazole Ring

-

N-Substitution: The imino hydrogen at the N1 position is acidic and can be deprotonated by a base, allowing for N-alkylation or N-acylation.

-

Electrophilic Aromatic Substitution: The pyrazole ring can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation. These reactions typically occur at the C4 position, which is the most electron-rich carbon.

Reactions of the Carboxylate Group

The carboxylic acid functionality is a versatile handle for introducing a wide array of other functional groups.

-

Esterification: Reaction of the carboxylic acid with an alcohol under acidic conditions yields the corresponding ester.

-

Amide Formation (Carboxamides): The carboxylic acid can be converted to a more reactive acid chloride (e.g., using SOCl₂), which then readily reacts with primary or secondary amines to form pyrazole carboxamides.

-

Decarboxylation: Heating pyrazole carboxylic acids can lead to the loss of carbon dioxide, resulting in a pyrazole that is unsubstituted at that position.

Figure 2: Key reaction sites on the pyrazole carboxylate core.

Spectroscopic Properties

The characterization of pyrazole carboxylate derivatives relies heavily on standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: Key absorptions include a very broad peak from 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid, a strong C=O stretch between 1710-1760 cm⁻¹, and N-H stretching bands if the pyrazole nitrogen is unsubstituted.

-

¹H NMR Spectroscopy: The acidic proton of the carboxylic acid typically appears as a broad singlet far downfield, often near 12 ppm. Protons on the pyrazole ring appear in the aromatic region, and their specific chemical shifts are influenced by the substitution pattern.

-

¹³C NMR Spectroscopy: The carboxyl carbon signal is found in the range of 165-185 ppm. The carbons of the pyrazole ring also appear in the aromatic region.

Quantitative Data Summary

Table 1: Representative pKa Values

The acidity of the carboxylic acid and basicity of the pyrazole ring are critical physicochemical parameters.

| Compound | pKa | Measurement Condition | Reference |

| Pyrazole (conjugate acid) | ~2.5 | Water | |

| 1-Methyl-1H-pyrazole-4-carboxylic acid | 3.88 ± 0.10 | Predicted | |

| 1-Phenyl-1H-pyrazole-4-carboxylic acid | 3.65 | Water | |

| Pyrazole-4-carboxylic acid | 3.54 | Water |

Table 2: Biological Activity of Pyrazole Carboxylate Derivatives (IC₅₀ Values)

The inhibitory concentration (IC₅₀) is a measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.

| Derivative Class | Target | Representative IC₅₀ | Reference |

| Pyrazole Carboxamides | Checkpoint kinase 2 (Chk2) | 17.9 nM | |

| Pyrazole-benzimidazoles | Aurora A / B Kinase | 28.9 nM / 2.2 nM | |

| Pyrazole Carboxamides | Carbonic Anhydrase I (hCA I) | 0.063 µM | |

| Pyrazole Carboxamides | Carbonic Anhydrase II (hCA II) | 0.007 µM | |

| Pyrazole-based Inhibitors | RET Kinase | 0.139 µM | |

| Pyrazole-4-carboxylic acid esters | Neutrophil Chemotaxis | 0.19 - 2 nM |

Applications in Drug Discovery and Development

The pyrazole carboxylate scaffold is a cornerstone in modern drug discovery due to its ability to form key interactions with biological targets and its synthetic tractability.

-

Enzyme Inhibition: Many potent and selective enzyme inhibitors are based on this scaffold. They have been successfully developed as inhibitors of kinases (e.g., Aurora kinase, RET kinase), carbonic anhydrase, and viral proteases.

-

Anti-inflammatory Agents: Derivatives have shown significant anti-inflammatory activity, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[2]

-

Anticancer Agents: The ability of pyrazole derivatives to inhibit kinases and other proteins involved in cell cycle regulation makes them promising candidates for anticancer drug development.

-

Antimicrobial and Antifungal Agents: Numerous pyrazole carboxylate derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.

The structure-activity relationship (SAR) of these compounds can be systematically explored by modifying the substituents on the pyrazole ring and by converting the carboxylate group into various esters, amides, and other functional groups.

Figure 3: Logical workflow from scaffold to preclinical candidate.

Conclusion

Pyrazole carboxylate derivatives represent a highly valuable and versatile class of heterocyclic compounds. Their robust synthesis routes, predictable reactivity, and stable aromatic core make them ideal scaffolds for chemical exploration. The demonstrated breadth of potent biological activities ensures their continued prominence in medicinal chemistry and drug discovery. For researchers and drug development professionals, a thorough understanding of the fundamental chemical properties of this scaffold is essential for designing next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

References

An In-depth Technical Guide to Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate and related structures is presented below.

| Property | Value | Reference Compound | CAS Number |

| Molecular Formula | C₁₂H₁₂N₂O₂ | Ethyl 5-oxo-1-phenyl-2-pyrazoline-3-carboxylate | 89-33-8[5] |

| Molecular Weight | 232.2353 g/mol | Ethyl 5-oxo-1-phenyl-2-pyrazoline-3-carboxylate | 89-33-8[5] |

| Appearance | White to off-white solid | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | 4027-57-0[6] |

| Storage | Powder, -20°C for 3 years; 4°C for 2 years | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | 4027-57-0[6] |

Synthesis of Pyrazole Carboxylate Derivatives

The synthesis of pyrazole derivatives is often achieved through the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7] Another common method is the 1,3-dipolar cycloaddition reaction.[8]

This protocol is adapted from a general method for the synthesis of a series of novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylates.[9]

Step 1: Synthesis of Substituted Ethyl 2,4-dioxo-4-phenyl-butanoates (Intermediate)

-

To a cold solution (-5 °C) of sodium ethoxide, add diethyl oxalate.

-

Slowly add a substituted acetophenone derivative to the reaction mixture.

-

Stir the mixture at room temperature for 12-15 hours.

-

Pour the reaction mixture into ice water and acidify with a suitable acid.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the intermediate.[9]

Step 2: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate

-

Prepare a suspension of the intermediate ethyl 2,4-dioxo-4-phenyl-butanoate in glacial acetic acid.

-

Add hydrazine hydrate to the suspension.

-

Reflux the reaction mixture for a specified period.

-

After cooling, pour the mixture into ice water.

-

Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the final product.[9]

Caption: General workflow for the synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate.

Biological Activity and Mechanism of Action

Pyrazole derivatives exhibit a broad spectrum of biological activities.[3] A significant area of research has focused on their anti-inflammatory properties, which are often attributed to the inhibition of cyclooxygenase (COX) enzymes.[2]

Many pyrazole-containing compounds, such as the commercially available drug Celecoxib, are selective COX-2 inhibitors.[2] COX-2 is an enzyme that plays a crucial role in the inflammatory cascade by converting arachidonic acid into prostaglandins. By selectively inhibiting COX-2, these compounds can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[2]

Studies on various substituted pyrazole derivatives have demonstrated significant anti-inflammatory activity in animal models, such as the carrageenan-induced rat paw edema assay.[9][10]

The diagram below illustrates the role of COX-2 in the inflammatory pathway and its inhibition by pyrazole derivatives.

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Besides their anti-inflammatory effects, pyrazole derivatives have been investigated for a range of other therapeutic applications:

-

Antimicrobial and Antifungal Activity: Certain pyrazole carboxamides have shown notable antifungal activity against various phytopathogenic fungi.[11]

-

Anticancer Activity: Pyrazole analogues have been found to inhibit the active site of kinase enzymes like Cyclin-Dependent Kinases (CDKs), which are involved in cell cycle regulation, suggesting their potential as anticancer agents.

-

Analgesic and Antipyretic Activity: Some pyrazole derivatives have demonstrated analgesic and antipyretic effects.[4]

Quantitative Data on Biological Activity

The following table summarizes some of the reported quantitative data for the biological activity of pyrazole derivatives.

| Compound Type | Activity | Assay | Result | Reference |

| Isoxazole pyrazole carboxylate 7ai | Antifungal | Mycelium growth inhibition against R. solani | EC₅₀ = 0.37 µg/mL | [11] |

| 3,5-diarylpyrazoles | COX-2 Inhibition | In vitro enzyme assay | IC₅₀ = 0.01 µM | [2] |

| Pyrazole-thiazole hybrid | Dual COX-2/5-LOX Inhibition | In vitro enzyme assays | IC₅₀ = 0.03 µM (COX-2), 0.12 µM (5-LOX) | [2] |

| Carboxyphenylhydrazone derivative (N7) | Anti-inflammatory | Cotton granuloma test | 1.13 (relative activity to celecoxib) | [10] |

Ethyl 5-phenyl-1H-pyrazole-3-carboxylate and its derivatives represent a versatile class of compounds with significant therapeutic potential, particularly as anti-inflammatory agents. Their mechanism of action, primarily through the inhibition of the COX-2 enzyme, makes them attractive candidates for the development of safer non-steroidal anti-inflammatory drugs. The synthetic accessibility of the pyrazole core allows for extensive structural modifications, enabling the fine-tuning of their pharmacological properties. Further research into the structure-activity relationships of these compounds is warranted to optimize their efficacy and safety profiles for various clinical applications.

References

- 1. 5932-30-9|Ethyl 5-phenyl-1H-pyrazole-3-carboxylate|BLD Pharm [bldpharm.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester [webbook.nist.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrazole Nucleus: A Privileged Scaffold in Modern Pharmaceuticals and Their Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its ability to act as a bioisostere for other aromatic rings and its capacity for hydrogen bonding, have led to the development of a diverse array of pharmaceuticals targeting a wide range of clinical conditions.[1][2][3] This technical guide provides a detailed exploration of the mechanisms of action of several key pyrazole-containing drugs, focusing on their molecular targets, the signaling pathways they modulate, and the experimental methodologies used to characterize their activity.

Selective COX-2 Inhibition: The Anti-Inflammatory Action of Celecoxib

Celecoxib is a diaryl-substituted pyrazole that functions as a selective non-steroidal anti-inflammatory drug (NSAID).[4][5] Its primary mechanism of action is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[4][5][6]

Molecular Target and Signaling Pathway

The anti-inflammatory, analgesic, and antipyretic effects of celecoxib are achieved by blocking the synthesis of prostaglandins.[5][7] COX enzymes (both COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various prostaglandins and thromboxane.[7] While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function, COX-2 is inducible and is upregulated at sites of inflammation.[8]

Celecoxib's sulfonamide side chain binds to a hydrophilic region near the active site of COX-2, leading to its selective inhibition.[5] This selectivity for COX-2 over COX-1 is a key feature of celecoxib, as it reduces the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs.[8] By inhibiting COX-2, celecoxib prevents the production of pro-inflammatory prostaglandins, thereby reducing pain and inflammation.[5]

Quantitative Data: COX Inhibition

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | 15 | 0.04 | 375 |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

A common method to determine the inhibitory activity of a compound against COX-2 is a fluorometric or colorimetric screening assay.

Detailed Methodology:

-

Reagent Preparation:

-

Reconstitute human recombinant COX-2 enzyme in the provided assay buffer.

-

Prepare serial dilutions of the test inhibitor (e.g., Celecoxib) in a suitable solvent like DMSO, and then further dilute in assay buffer.

-

Prepare the substrate solution of arachidonic acid.

-

Prepare the detection probe and cofactor solution as per the kit instructions.[9][10]

-

-

Assay Procedure (in a 96-well plate):

-

To appropriate wells, add the COX assay buffer, COX-2 enzyme, and the test inhibitor at various concentrations. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).[11]

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[11][12]

-

Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.[12]

-

-

Detection and Data Analysis:

-

Immediately measure the fluorescence (or absorbance) kinetically using a microplate reader at the appropriate excitation and emission wavelengths.[9]

-

The rate of the reaction is determined from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

PDE-5 Inhibition: The Erectogenic and Vasodilatory Effects of Sildenafil

Sildenafil, a pyrazolopyrimidinone derivative, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE-5).[13][14] This mechanism of action is central to its therapeutic effects in erectile dysfunction and pulmonary arterial hypertension.[13][15]

Molecular Target and Signaling Pathway

The physiological process of penile erection is mediated by the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation.[16] NO activates the enzyme guanylate cyclase, which increases the levels of cyclic guanosine monophosphate (cGMP).[16] cGMP, in turn, leads to the relaxation of smooth muscle in the corpus cavernosum, allowing for increased blood flow and an erection.[17]

PDE-5 is the predominant enzyme responsible for the degradation of cGMP in the corpus cavernosum.[13] Sildenafil's molecular structure is similar to that of cGMP, allowing it to act as a competitive inhibitor of PDE-5.[17] By blocking the degradation of cGMP, sildenafil enhances the effect of NO, leading to a more pronounced and sustained smooth muscle relaxation and erection in the presence of sexual stimulation.[16][17]

Quantitative Data: PDE-5 Inhibition

| Compound | PDE-5 IC50 (nM) |

| Sildenafil | 3.5 |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocol: In Vitro PDE-5 Inhibition Assay

A common method for assessing PDE-5 inhibition is a fluorescence polarization (FP) assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Rimonabant: more than an anti-obesity drug? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cannabinoid CB1 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 4. Baricitinib - Wikipedia [en.wikipedia.org]

- 5. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. ClinPGx [clinpgx.org]

- 8. Inhibition of JAK-STAT Signaling with Baricitinib Reduces Inflammation and Improves Cellular Homeostasis in Progeria Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Braftovi mechanism of action | Encorafenib mechanism of action | braf mapk pathway [braftovi-crc.com]

- 14. Frontiers | Baricitinib Ameliorates Experimental Autoimmune Encephalomyelitis by Modulating the Janus Kinase/Signal Transducer and Activator of Transcription Signaling Pathway [frontiersin.org]

- 15. litfl.com [litfl.com]

- 16. braftovi.pfizerpro.com [braftovi.pfizerpro.com]

- 17. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biological Potential of Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate is a member of the pyrazole class of heterocyclic compounds. The pyrazole scaffold is of significant interest in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Pyrazole derivatives have been extensively explored for their therapeutic potential, exhibiting properties that range from anti-inflammatory and antimicrobial to anticancer effects.[2][3][4]

This technical guide provides a comprehensive overview of the anticipated biological activities of this compound, based on data from structurally related pyrazole analogues. While specific experimental data for this exact compound is limited in publicly available literature, this document consolidates information on analogous compounds to provide a predictive framework for its biological evaluation. The guide details common experimental protocols and potential mechanisms of action to facilitate future research and drug development efforts.

Anticipated Biological Activities

Based on the known bioactivities of analogous pyrazole-based compounds, this compound is predicted to exhibit anti-inflammatory, antimicrobial, and anticancer properties.

Anti-inflammatory Activity

Pyrazole derivatives are well-recognized for their anti-inflammatory effects.[5] A significant number of these compounds function as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[4] The well-known anti-inflammatory drug Celecoxib, for instance, features a pyrazole core.[4] The anti-inflammatory potential of pyrazole carboxylate derivatives has been demonstrated in various preclinical models.

Table 1: Anti-inflammatory Activity of Representative Pyrazole Derivatives

| Compound | Assay | Results (% Inhibition) | Reference |

|---|---|---|---|

| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity | [3] |

| Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity | [3] |

| 1,3,4-trisubstituted pyrazole derivatives | Carrageenan-induced rat paw edema | 84.39% - 89.57% | [5] |

| 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester | Carrageenan-induced rat paw edema | Moderate activity |[6] |

Antimicrobial Activity

Various pyrazole derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[7][8] These compounds have shown promise as potential new antimicrobial agents.

Table 2: Antimicrobial Activity of Representative Pyrazole Carboxylate Derivatives

| Compound | Test Organism | MIC (μmol/mL) | Reference |

|---|---|---|---|

| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | Escherichia coli | 0.038 | [7] |

| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | Pseudomonas aeruginosa | 0.067 | [7] |

| Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | Candida parapsilosis | 0.015 |[7] |

Anticancer Activity

The cytotoxic effects of pyrazole derivatives against various cancer cell lines have been documented, suggesting their potential as anticancer agents.[9][10] The mechanisms of action can be diverse, including the induction of apoptosis and cell cycle arrest.[9]

Table 3: Cytotoxic Activity of Representative Pyrazole Derivatives

| Compound | Cell Line | IC50/CC50 (μM) | Reference |

|---|---|---|---|

| Pyrazole-based lamellarin O analogues | HCT116, HT29, SW480 (colorectal cancer) | Low micromolar range | [2] |

| 2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide (PTA-1) | A549 (lung adenocarcinoma) | 0.17 | [9] |

| 2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide (PTA-1) | Jurkat (leukemia) | 0.32 | [9] |

| 3,5-diphenyl-1H-pyrazole (L2) | CFPAC-1 (pancreatic cancer) | 61.7 | [10] |

| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) | MCF-7 (breast cancer) | 81.48 |[10] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound, based on protocols used for analogous compounds.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This widely used model assesses the in vivo anti-inflammatory activity of a compound.[3][5]

-

Animal Model: Wistar rats of either sex (150-200g) are used.

-

Grouping: Animals are divided into control, standard (e.g., Indomethacin), and test groups.

-

Compound Administration: The test compound and standard drug are administered orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Edema: After a set time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the left hind paw of each rat.

-

Measurement: The paw volume is measured at specified time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[7]

-

Preparation of Inoculum: Bacterial or fungal strains are cultured, and the inoculum is standardized to a specific concentration (e.g., 10^5 CFU/mL).

-

Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing an appropriate growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[10]

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium and seeded in 96-well plates.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Potential Mechanisms of Action and Experimental Workflows

Signaling Pathway: Cyclooxygenase (COX) Inhibition

A common mechanism of action for anti-inflammatory pyrazole derivatives is the inhibition of COX enzymes, which blocks the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.

Caption: Potential inhibitory action on the COX pathway.

Workflow for Biological Evaluation

The evaluation of a novel compound like this compound typically follows a structured workflow from initial synthesis to in vivo testing.

Caption: A typical workflow for biological evaluation.

Conclusion

While direct experimental data for this compound remains to be published, the extensive research on analogous pyrazole derivatives provides a strong foundation for predicting its biological activities. It is anticipated that this compound will possess anti-inflammatory, antimicrobial, and potentially anticancer properties. The experimental protocols and potential mechanisms of action detailed in this guide offer a clear roadmap for the systematic evaluation of this and other novel pyrazole compounds. Further research is warranted to isolate and characterize the specific biological effects of this compound and to determine its potential as a therapeutic agent.

References

- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. meddocsonline.org [meddocsonline.org]

- 9. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. repository.up.ac.za [repository.up.ac.za]

synthesis of novel pyrazole derivatives and their potential applications

An In-depth Technical Guide on the Synthesis and Potential Applications of Novel Pyrazole Derivatives

Introduction

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry.[1][2] First synthesized in 1883, their versatile scaffold allows for extensive structural modifications, leading to a wide spectrum of pharmacological activities.[2][3] FDA-approved drugs such as Celecoxib (an anti-inflammatory agent), Rimonabant (an anti-obesity agent), and Sildenafil (a phosphodiesterase inhibitor) feature the pyrazole motif, highlighting its therapeutic significance.[2] This technical guide delves into the synthetic methodologies for creating novel pyrazole derivatives and explores their promising applications as anticancer, antimicrobial, and anti-inflammatory agents, providing detailed protocols and data for researchers in drug discovery and development.

Synthesis of Novel Pyrazole Derivatives

The synthesis of the pyrazole ring is a well-established yet continually evolving field. Methodologies range from classical condensation reactions to modern transition-metal-catalyzed and multicomponent reactions.[4][5][6]

Classical Synthetic Methods

-

Knorr Pyrazole Synthesis (Condensation of 1,3-Dicarbonyls and Hydrazines) : This is the most common and efficient method, involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7][8] The reaction is often catalyzed by acid and can yield a mixture of regioisomers if a non-symmetrical dicarbonyl compound is used.[9]

-

1,3-Dipolar Cycloaddition : This method involves the [3+2] cycloaddition reaction between a 1,3-dipole, such as a diazo compound or nitrilimine, and a dipolarophile, like an alkyne or alkene.[8][10] It provides a powerful route to highly functionalized pyrazoles.

Modern Synthetic Strategies

Recent advancements focus on improving efficiency, yield, and sustainability. These include:

-

Microwave-Assisted Synthesis : This technique significantly reduces reaction times and can improve yields compared to conventional heating.[9][11]

-

Ultrasound Irradiation : Sonication provides an alternative energy source that can promote reactions, leading to shorter times and higher yields.[12]

-

Multicomponent Reactions (MCRs) : MCRs offer an efficient one-pot synthesis of complex pyrazole derivatives from simple starting materials, aligning with the principles of green chemistry.[4][5][13]

-

Metal-Catalyzed Reactions : Catalysts, including nano-ZnO and palladium nanoparticles, have been employed to facilitate pyrazole synthesis with high yields and regioselectivity.[8][9]

Caption: General workflow for Knorr pyrazole synthesis.

Potential Applications of Pyrazole Derivatives

The structural diversity of pyrazoles translates into a broad range of biological activities.[1][14]

Anticancer Activity

Pyrazole derivatives have emerged as potent anticancer agents that interact with various cellular targets to inhibit tumor growth.[15][16] They have been shown to induce apoptosis and inhibit key enzymes involved in cell proliferation.

Mechanisms of Action:

-

Enzyme Inhibition : Many pyrazole compounds act as inhibitors of crucial enzymes like Cyclin-Dependent Kinases (CDKs), PI3 Kinase, and Bruton's Tyrosine Kinase (BTK), which are vital for cancer cell cycle progression.[13][15][17]

-

Tubulin Polymerization Inhibition : Some derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[17][18]

-

Receptor Tyrosine Kinase (RTK) Inhibition : Pyrazoles can target RTKs such as EGFR, which are often overexpressed in cancer cells.[17]

Quantitative Data on Anticancer Activity

| Compound Class | Cancer Cell Line | IC50 Value (µM) | Mechanism/Target | Reference |

| Pyrazole Carbaldehyde Derivative | MCF-7 (Breast) | 0.25 | PI3 Kinase Inhibitor | [15] |

| Pyrazole-Tetrazole Hybrids | MCF-7 (Breast) | 5.8 | - | [19] |

| Pyrazole-Tetrazole Hybrids | A549 (Lung) | 8.0 | - | [19] |

| Pyrazole-Imide Derivatives | A-549 (Lung) | 3.22 - 4.91 | - | [20] |

Antimicrobial Activity

With the rise of antibiotic resistance, there is a critical need for new antimicrobial agents.[21] Pyrazole derivatives have demonstrated significant activity against a wide range of bacteria and fungi.[14][22]

Mechanisms of Action:

-

Enzyme Inhibition : Pyrazoles can inhibit essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are necessary for DNA replication and repair.[21]

-

Cell Wall Synthesis Disruption : Some derivatives may interfere with the synthesis of the bacterial cell wall.

-

Broad-Spectrum Activity : Compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, including multidrug-resistant strains like MRSA.[12][21]

Quantitative Data on Antimicrobial Activity

| Compound Class | Microorganism | MIC Value | Reference |

| Aminoguanidine-derived Pyrazoles | S. aureus strains | 1 - 8 µg/mL | [21] |

| Aminoguanidine-derived Pyrazoles | E. coli 1924 strain | 1 µg/mL | [21] |

| Pyrazole-Thiazole Hybrids | MRSA | <0.2 µM (MBC) | [21] |

| Pyrazole Hydrazone Derivative | E. coli | 0.25 µg/mL | [12] |

| Pyrazole Hydrazone Derivative | S. epidermidis | 0.25 µg/mL | [12] |

| Pyrazole-1-carbothiohydrazide | Antifungal | 2.9 - 7.8 µg/mL | [23] |

Anti-inflammatory Activity

Non-steroidal anti-inflammatory drugs (NSAIDs) are a major therapeutic class, and many, like Celecoxib, are based on a pyrazole scaffold.[24][25] These derivatives primarily act by inhibiting cyclooxygenase (COX) enzymes.

Mechanisms of Action:

-

COX-2 Inhibition : Many pyrazole-based NSAIDs are selective inhibitors of COX-2, the enzyme responsible for prostaglandin production at sites of inflammation. This selectivity reduces the gastrointestinal side effects associated with non-selective COX inhibitors.[25][26]

-

Cytokine Modulation : Some pyrazoles can suppress the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[25][27][28]

-

5-Lipoxygenase (5-LOX) Inhibition : Certain derivatives exhibit dual inhibition of both COX-2 and 5-LOX, blocking two key pathways of inflammation.[25]

Caption: Mechanism of COX-2 inhibition by pyrazole derivatives.

Quantitative Data on Anti-inflammatory Activity

| Compound Class | Assay/Target | IC50 Value | Edema Inhibition (%) | Reference |

| 3,5-diarylpyrazoles | COX-2 | 0.01 µM | - | [25] |

| Pyrazole-thiazole hybrid | COX-2 / 5-LOX | 0.03 µM / 0.12 µM | 75% | [25] |

| Pyrazole Derivatives | COX-2 | 0.034 - 0.052 µM | 78.9 - 96% | [20] |

| Pyrazole Derivative (6g) | IL-6 Suppression | 9.562 µM | - | [27] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis and evaluation of pyrazole derivatives.

Protocol 1: General Synthesis of 1-Adamantyl-Pyrazole Derivative[7]

This protocol describes a representative Knorr synthesis using 1-adamantylhydrazine and acetylacetone.

Materials:

-

1-Adamantylhydrazine hydrochloride

-

Acetylacetone (1,3-dicarbonyl compound)

-

Ethanol (solvent)

-

Triethylamine or Sodium Acetate (base)

-

Ethyl acetate, Water, Brine, Anhydrous Sodium Sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolution : Dissolve 1-adamantylhydrazine hydrochloride (1.0 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Base Addition : Add triethylamine (1.1 eq) to the solution to neutralize the hydrochloride and free the hydrazine base. Stir for 10-15 minutes at room temperature.

-

Dicarbonyl Addition : To the stirring solution, add acetylacetone (1.05 eq) dropwise.

-

Reaction : Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup : Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction : Add water to the residue and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing : Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification : Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol/water.

Protocol 2: In Vitro Anticancer Evaluation (MTT Assay)[17]

This assay measures cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Synthesized pyrazole compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for dissolving formazan)

-

96-well microplates

Procedure:

-

Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment : Prepare serial dilutions of the pyrazole compounds in the growth medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation : Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition : Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

-

Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using dose-response curve analysis.

Protocol 3: Antimicrobial Susceptibility Testing (Agar Diffusion Method)[22]

This method evaluates the antimicrobial potency of compounds by measuring the zone of inhibition.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)

-

Nutrient agar or Mueller-Hinton agar

-

Sterile petri dishes

-

Sterile paper discs (6 mm diameter)

-

Synthesized pyrazole compounds dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Clotrimazole)

Procedure:

-

Media Preparation : Prepare and sterilize the agar medium and pour it into sterile petri dishes. Allow it to solidify.

-

Inoculation : Prepare a microbial inoculum with a standardized concentration (e.g., 0.5 McFarland standard). Evenly spread the inoculum over the surface of the agar plates using a sterile swab.

-

Disc Application : Impregnate sterile paper discs with a known concentration of the test compounds. Place the discs onto the inoculated agar surface. Include a solvent control, a positive control (standard drug), and a negative control (blank disc).

-

Incubation : Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.

-

Measurement : Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

-

Interpretation : Compare the zone diameters of the test compounds to the standard drug to assess their relative activity.

Caption: Workflow for the biological evaluation of pyrazole derivatives.

Conclusion

The pyrazole scaffold remains a privileged structure in medicinal chemistry, offering vast potential for the development of novel therapeutics.[1][24] Continuous innovation in synthetic methodologies, including green chemistry approaches, allows for the efficient creation of diverse chemical libraries.[6][11][13] The demonstrated efficacy of pyrazole derivatives as anticancer, antimicrobial, and anti-inflammatory agents underscores their importance.[15][21][26] Future research will likely focus on optimizing the selectivity and potency of these compounds, exploring novel mechanisms of action, and advancing promising candidates through preclinical and clinical development. This guide provides a foundational framework for researchers to design, synthesize, and evaluate the next generation of pyrazole-based drugs.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. chim.it [chim.it]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 12. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. eurekaselect.com [eurekaselect.com]

- 15. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ijpsjournal.com [ijpsjournal.com]

- 19. srrjournals.com [srrjournals.com]

- 20. mdpi.com [mdpi.com]

- 21. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 23. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ijpsjournal.com [ijpsjournal.com]

- 26. researchgate.net [researchgate.net]

- 27. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

X-ray Crystallography of Pyrazole Carboxylate Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the X-ray crystallography of pyrazole carboxylate compounds. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the structural analysis, synthesis, and biological significance of this important class of molecules. Pyrazole carboxylates are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Their therapeutic potential is often intrinsically linked to their three-dimensional structure, making X-ray crystallography an indispensable tool for their study and development.

Crystallographic Data of Pyrazole Carboxylate Derivatives

The precise determination of molecular geometry, conformation, and intermolecular interactions through single-crystal X-ray diffraction is paramount for understanding the structure-activity relationships (SAR) of pyrazole carboxylate compounds. This section presents a summary of crystallographic data for a selection of pyrazole carboxylate derivatives, offering a comparative look at their structural parameters.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |

| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | C₁₁H₁₀N₂O₃ | Monoclinic | P2₁/c | 9.5408(16) | 9.5827(16) | 11.580(2) | 105.838(3) | 1018.5(3) | 4 | [3] |

| Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | C₇H₇F₃N₂O₂ | Monoclinic | P2₁/m | 6.8088(8) | 6.7699(9) | 9.9351(12) | 105.416(3) | 441.48(9) | 2 | |

| 4-Chloro-1H-pyrazole-3-carboxylic acid | C₄H₃ClN₂O₂ | Monoclinic | C2/c | 25.4370(17) | 6.9155(5) | 13.0629(7) | 110.558(6) | 2151.6(3) | 16 | |

| Pyrazole-3,5-dicarboxylic acid monohydrate | C₅H₄N₂O₄·H₂O | Triclinic | P-1 | 6.837(2) | 7.359(2) | 7.780(2) | 71.93(3) | 354.9(2) | 2 | [4] |

| Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate | C₂₅H₂₂N₂O₄S | Triclinic | P-1 | 7.2440(3) | 11.0798(5) | 14.8247(5) | 87.773(3) | 1096.36(8) | 2 | [5] |

| 3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde | C₁₅H₁₃N₃O | Monoclinic | P2₁/c | 9.5807(8) | 15.1720(13) | 8.7370(8) | 93.6180(11) | 1267.46(19) | 4 | [6] |

Experimental Protocols: Synthesis and Crystallization

The successful application of X-ray crystallography is contingent upon the availability of high-quality single crystals. This section outlines established protocols for the synthesis of pyrazole carboxylate cores and general guidance on their crystallization.

Synthesis of Pyrazole Carboxylate Derivatives

Two of the most prevalent methods for synthesizing the pyrazole ring are the Knorr pyrazole synthesis and the Vilsmeier-Haack reaction.

This classical method involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[1][2][7][8][9]

Protocol: Synthesis of a Pyrazolone from a β-Ketoester and Hydrazine Hydrate [7]

-

Reaction Setup: In a suitable reaction vessel, combine the β-ketoester (e.g., ethyl benzoylacetate, 1.0 equivalent) and hydrazine hydrate (2.0 equivalents).

-

Solvent and Catalyst: Add a suitable solvent, such as 1-propanol, and a catalytic amount of glacial acetic acid.

-

Heating: Heat the reaction mixture to approximately 100°C with stirring for 1-2 hours.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the starting material is consumed, add water to the hot reaction mixture to induce precipitation.

-

Isolation: Allow the mixture to cool to room temperature while stirring. Collect the precipitated product by vacuum filtration.

-

Purification: Wash the collected solid with a small amount of cold water and allow it to air dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

This reaction is a versatile method for the formylation of activated aromatic and heterocyclic compounds, including pyrazoles, which can then be converted to carboxylates.[10][11][12][13][14]

Protocol: Synthesis of a Pyrazole-4-carbaldehyde [14]

-

Reagent Preparation: Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) dropwise to N,N-dimethylformamide (DMF) at 0°C with stirring.

-

Reactant Addition: Add the substituted hydrazine to the pre-formed Vilsmeier reagent.

-

Heating: Heat the reaction mixture under reflux for several hours.

-

Hydrolysis: Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Isolation: Collect the crude product by filtration.

-

Purification: Purify the pyrazole-4-carbaldehyde by column chromatography or recrystallization. This aldehyde can then be oxidized to the corresponding carboxylic acid using standard procedures.

Single Crystal Growth

Obtaining diffraction-quality single crystals is often a trial-and-error process. The following are general techniques applicable to pyrazole carboxylate compounds.

General Protocol for Crystallization

-

Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture at an elevated temperature. Common solvents include ethanol, methanol, acetonitrile, and toluene.[15]

-

Slow Evaporation: Allow the solvent to evaporate slowly at room temperature. The container should be loosely covered to control the rate of evaporation.

-

Slow Cooling: Prepare a saturated solution of the compound at a higher temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator).

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

Biological Activity and Signaling Pathways

Many pyrazole carboxylate derivatives exhibit their biological effects by interacting with specific protein targets, thereby modulating cellular signaling pathways. A prominent example is the selective COX-2 inhibitor, celecoxib.

Anti-inflammatory and Anticancer Mechanisms of Celecoxib

Celecoxib is a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[10] This selective inhibition blocks the production of prostaglandins, which are key mediators of inflammation and pain.[10] Beyond its anti-inflammatory effects, celecoxib has demonstrated anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1][7]

The anticancer effects of celecoxib and its analogs are often linked to their influence on key signaling pathways, such as the PTEN/Akt and MAPK pathways.[1][7][16]

Role of the PTEN/Akt/NF-κB Signaling Pathway

The PTEN/Akt/NF-κB pathway is a critical regulator of cell survival, proliferation, and inflammation.[11][17][18][19][20] Dysregulation of this pathway is a hallmark of many cancers. Some pyrazole derivatives have been shown to exert their anticancer effects by modulating this pathway. PTEN acts as a tumor suppressor by negatively regulating the PI3K/Akt signaling cascade.[17][19] Activation of Akt can lead to the activation of the transcription factor NF-κB, which promotes the expression of genes involved in cell survival and inflammation.[18]

References

- 1. ClinPGx [clinpgx.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Pyrazole-3,5-dicarboxylic acid | C5H4N2O4 | CID 76559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Variations in the structural composition of pyrazole-3,5-dicarboxylato Cu(ii) complexes with 1,2-di(4-pyridyl)ethane synthesized under different conditions - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 15. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. PTEN Tumor Suppressor Network in PI3K-Akt Pathway Control - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models [frontiersin.org]

A Technical Guide to Pyrazole Synthesis Methods

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the core synthetic methodologies for constructing the pyrazole ring, a crucial scaffold in medicinal chemistry and materials science. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and their derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anti-tumor, and antiviral properties.[1][2][3] This document details the most prevalent synthetic routes, provides specific experimental protocols, summarizes quantitative data for comparative analysis, and illustrates the reaction pathways using logical diagrams.

Knorr Pyrazole Synthesis: Condensation of 1,3-Dicarbonyls

The most traditional and widely used method for pyrazole synthesis is the Knorr synthesis, first reported in 1883.[1] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[4][5] The reaction is typically catalyzed by an acid and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[6][7][8] The versatility of this method allows for the synthesis of a wide array of substituted pyrazoles by varying both the dicarbonyl and hydrazine starting materials.[3][9]

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmajournal.net [pharmajournal.net]

- 4. mdpi.com [mdpi.com]

- 5. name-reaction.com [name-reaction.com]

- 6. jk-sci.com [jk-sci.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

The Pharmacological Profiling of Novel Heterocyclic Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential stages and methodologies involved in the pharmacological profiling of novel heterocyclic compounds. From initial high-throughput screening to detailed in vitro and in vivo characterization, this document outlines the core experimental protocols and data interpretation frameworks necessary for advancing promising candidates in the drug discovery pipeline. Heterocyclic compounds form the structural core of a vast number of approved drugs and continue to be a rich source of new therapeutic agents due to their diverse chemical properties and ability to interact with a wide range of biological targets.[1][2]

High-Throughput Screening (HTS) Cascade

The initial phase of profiling involves screening large libraries of heterocyclic compounds to identify "hits" that exhibit activity against a specific biological target.[3][4] This process is typically conducted in a multi-well plate format using automated liquid handling to ensure efficiency and reproducibility.[4][5] A tiered approach is employed to manage the volume of compounds and progressively increase the rigor of testing.

The HTS workflow begins with a primary screen of a large compound library, often tens of thousands to millions of compounds, at a single concentration.[3] Active compounds, or "hits," are then subjected to a confirmatory screen to eliminate false positives. Subsequently, a dose-response analysis is performed to determine the potency (e.g., IC50 or EC50) of the confirmed hits. Promising candidates then advance to more complex secondary and tertiary assays to evaluate selectivity, mechanism of action, and off-target effects.[3][6]

Figure 1: A typical workflow for high-throughput screening and hit validation.

In Vitro Pharmacological Profiling

Once lead series are identified, a more detailed in vitro pharmacological workup is required to characterize their biological activity. This involves a battery of assays to determine potency, efficacy, selectivity, and mechanism of action.

Enzyme Inhibition Assays

Many heterocyclic compounds function by inhibiting the activity of specific enzymes.[7][8] Enzyme inhibition assays are fundamental to quantifying the potency of these compounds, typically reported as the half-maximal inhibitory concentration (IC50).[9]

Experimental Protocol: Generic Enzyme Inhibition Assay (Colorimetric)

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the test compound in assay buffer.

-

Prepare solutions of the target enzyme, substrate, and any necessary cofactors in assay buffer.

-

-

Assay Procedure:

-

Add a defined amount of the enzyme solution to each well of a 96-well microplate.

-

Add the diluted test compounds or vehicle control to the wells.

-

Incubate the enzyme and compound mixture for a predetermined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Monitor the formation of the product over time using a microplate reader at a specific wavelength. The rate of the reaction is determined from the change in absorbance.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Receptor Binding Assays

For compounds targeting cell surface or nuclear receptors, radioligand binding assays are commonly used to determine the affinity of the compound for its target.[10][11] These assays measure the displacement of a radiolabeled ligand by the test compound.[12]

Experimental Protocol: Competitive Radioligand Binding Assay

-

Preparation of Materials:

-

Prepare cell membranes or purified receptors expressing the target of interest.

-

Select a suitable radioligand with high affinity and specificity for the target receptor.

-

Prepare serial dilutions of the unlabeled test compound.

-

-

Assay Procedure:

-

In a multi-tube format, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

To determine non-specific binding, include tubes with the receptor preparation, radioligand, and a high concentration of a known unlabeled ligand.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through a glass fiber filter, which traps the receptor-ligand complexes.

-

Wash the filters to remove any unbound radioligand.

-

-

Data Analysis:

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value from the resulting competition curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[13]

-

Cell Viability and Cytotoxicity Assays

It is crucial to assess the effect of novel compounds on cell viability and proliferation.[14][15] These assays can identify compounds with cytotoxic effects, which may be desirable for anti-cancer agents, or undesirable for other indications.[16]

Experimental Protocol: MTT Cell Viability Assay

-

Cell Seeding:

-

Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[17]

-